molecular formula C5H3ClF3N3 B6268431 4-chloro-6-(trifluoromethyl)pyridazin-3-amine CAS No. 935777-25-6

4-chloro-6-(trifluoromethyl)pyridazin-3-amine

Cat. No.: B6268431
CAS No.: 935777-25-6
M. Wt: 197.5
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Description

4-Chloro-6-(trifluoromethyl)pyridazin-3-amine (CAS 935777-25-6) is a valuable aminopyridazine derivative supplied for research and development purposes. This compound features a molecular formula of C5H3ClF3N3 and a molecular weight of 197.55 g/mol . The pyridazine scaffold serves as a privileged structure in medicinal chemistry, with the chloro substituent at the 4-position offering a reactive site for further functionalization via nucleophilic aromatic substitution, while the electron-withdrawing trifluoromethyl group at the 6-position enhances metabolic stability and modulates electronic properties . This building block is specifically recognized for its application in developing novel 3,6-disubstituted pyridazine derivatives investigated as potential anticancer agents . Research indicates that such compounds demonstrate promising anti-proliferative activity against human breast cancer cell lines (T-47D and MDA-MB-231) and represent a novel class of inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2), an important enzymatic target in oncology drug discovery . The compound is handled as a Cold-chain item to preserve stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should refer to the Safety Data Sheet for proper handling guidelines, as this material carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Properties

CAS No.

935777-25-6

Molecular Formula

C5H3ClF3N3

Molecular Weight

197.5

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The pyridazine core is often constructed via cyclocondensation reactions. A prominent method involves ethyl 3,3,3-trifluoropyruvate (1 ) as the starting material. Reaction with acetone in the presence of L-proline and DMF yields ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate (2 ), which undergoes cyclization with hydrazine hydrate in acetic acid to form 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one (3 ) (Fig. 1A). This intermediate serves as a precursor for subsequent functionalization.

Table 1: Reaction Conditions for Cyclocondensation

StepReagentsConditionsYield
Formation of 2 Acetone, L-proline, DMF24 h, RT85%
Cyclization to 3 Hydrazine hydrate, acetic acidReflux, 6 h78%

Chlorination Strategies

Introducing the chloro group at position 4 requires precise control. Compound 3 is treated with phosphorus oxychloride (POCl₃) under reflux conditions, yielding 4-chloro-6-(trifluoromethyl)pyridazin-3(2H)-one (4 ) (Fig. 1B). Alternative chlorinating agents like thionyl chloride (SOCl₂) have shown comparable efficiency but require anhydrous conditions.

Critical Parameters :

  • Temperature : 110–120°C for POCl₃

  • Solvent : Toluene or dichloroethane

  • Catalyst : Dimethylformamide (DMF) as a Lewis acid

Amination Techniques

The conversion of the carbonyl group at position 3 to an amine is achieved through two primary methods:

a) Hofmann Rearrangement

Treatment of 4 with sodium hypochlorite (NaOCl) and ammonia generates the amine via intermediate isocyanate formation. This method provides moderate yields (50–65%) but requires careful pH control.

b) Reductive Amination

A nitro group can be introduced at position 3 prior to chlorination. Subsequent reduction using sodium borohydride (NaBH₄) and a Fe₃O₄@SiO₂ catalyst in water at 55°C achieves 92% conversion efficiency (Fig. 1C).

Table 2: Comparative Analysis of Amination Methods

MethodReagentsConditionsYield
HofmannNaOCl, NH₃0°C, 2 h58%
ReductiveNaBH₄, Fe₃O₄@SiO₂55°C, 3 h89%

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in cyclocondensation by stabilizing intermediates. Conversely, chlorination benefits from non-polar solvents like toluene, which minimize side reactions.

Catalytic Systems

The use of Fe₃O₄@SiO₂ in reductive amination reduces reaction time from 18 h to 3 h while improving yield by 25% compared to traditional Pd/C systems.

Temperature and Stoichiometry

  • Cyclocondensation : Excess hydrazine (1.5 equiv) ensures complete ring closure.

  • Chlorination : POCl₃ must be used in 3-fold excess to drive the reaction to completion.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems for cyclocondensation steps increases throughput by 40% compared to batch processes. Residence times of 30 minutes at 120°C achieve 90% conversion.

Purification Techniques

  • Crystallization : Ethanol/water mixtures (7:3 v/v) yield 98% pure product.

  • Chromatography : Reserved for final API-grade material due to cost constraints.

Emerging Methodologies and Innovations

Photocatalytic Chlorination

Recent studies demonstrate visible-light-mediated chlorination using CCl₄ and Ru(bpy)₃²⁺, achieving 85% yield at room temperature. This method reduces energy consumption by 60%.

Enzymatic Amination

Immobilized transaminases have shown promise in catalyzing the conversion of ketones to amines under mild conditions (pH 7.5, 37°C), though substrate scope remains limited .

Chemical Reactions Analysis

Types of Reactions: 4-chloro-6-(trifluoromethyl)pyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyridazines depending on the nucleophile used.

    Oxidation Products: Pyridazine N-oxides.

    Reduction Products: Dihydropyridazines.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group in this compound enhances lipophilicity and metabolic stability compared to analogs with phenyl or methoxy groups .
  • 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine exhibits a significantly higher melting point (287°C), likely due to strong intermolecular hydrogen bonding from the fused triazole ring .

Triazine Derivatives

Triazines, featuring a six-membered ring with three nitrogen atoms, share functional similarities with pyridazines. Notable examples include:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Bioactivity References
6-(4-Chlorophenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine C₁₅H₁₇ClN₆ Cl, NH₂, 4-methylpiperidine 328.80 Antileukemic activity
6-[4-(Trifluoromethyl)phenyl]-4-(4-methylpiperidino)-1,3,5-triazin-2-amine C₁₆H₁₇F₃N₆ CF₃, NH₂, 4-methylpiperidine 350.34 Enhanced lipophilicity

Key Observations :

  • Triazines with trifluoromethyl groups (e.g., 6-[4-(trifluoromethyl)phenyl]-triazin-2-amine) show higher lipophilicity than pyridazine analogs, impacting membrane permeability .

Other Heterocyclic Amines

Quinoline and Nicotinate Derivatives:

  • 4-Chloro-6-(trifluoromethyl)quinoline (CAS: 49713-56-6) shares the trifluoromethyl and chloro substituents but on a quinoline scaffold. Its larger aromatic system may enhance π-π stacking interactions in drug-receptor binding .
  • Ethyl 4-chloro-6-(trifluoromethyl)nicotinate (CAS: 1196146-35-6) is an ester derivative with a pyridine core. The ester group (-COOEt) increases solubility in organic solvents, making it a versatile intermediate for further functionalization .

Pyridazine-Based Hybrids:

    Biological Activity

    4-Chloro-6-(trifluoromethyl)pyridazin-3-amine is a fluorinated pyridazine derivative that has garnered attention in medicinal chemistry due to its notable biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

    The compound has a molecular formula of C6H4ClF3N\text{C}_6\text{H}_4\text{ClF}_3\text{N} and a molecular weight of approximately 196.56 g/mol. Its structure features a chloro group at the 4-position, a trifluoromethyl group at the 6-position, and an amine group at the 3-position of the pyridazine ring, contributing to its unique chemical behavior and biological interactions.

    Biological Activity

    Research indicates that this compound exhibits potential biological activities, particularly in anticancer applications. It has been implicated in modifying enzyme activity and receptor binding affinities, which are crucial for therapeutic efficacy. For instance, related compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

    Table: Summary of Biological Activities

    Activity TypeDescriptionReferences
    AnticancerExhibits cytotoxic effects against human cancer cell lines (e.g., breast cancer)
    Enzyme InhibitionPotential to inhibit specific enzymes related to tumor growth and metastasis
    Receptor InteractionModulates receptor activity, enhancing therapeutic potential in drug design

    Case Studies

    • Anticancer Activity : A study evaluating the anticancer properties of pyridazine derivatives found that compounds similar to this compound displayed significant cytotoxicity against breast cancer cell lines T-47D and MDA-MB-231. The treatment led to increased rates of apoptosis as measured by Annexin V staining .
    • Mechanistic Insights : Further investigations into related pyridazine compounds revealed their ability to inhibit calcium ion influx, a critical pathway for platelet aggregation and tumor progression. These findings suggest that this compound may share similar mechanisms.

    Comparative Analysis with Similar Compounds

    The following table compares this compound with structurally similar compounds:

    Compound NameStructural FeaturesUnique Characteristics
    3-AminopyridazineLacks trifluoromethyl groupDifferent pharmacological profile
    6-Aryl-3(2H)-pyridazinoneContains aryl groupsExhibits distinct anticancer activity
    4-Chloro-3-fluoropyridineSimilar but lacks trifluoromethyl groupVaries in biological activity due to structural differences

    The combination of electron-withdrawing (trifluoromethyl) and electron-donating (amine) groups in this compound imparts distinct chemical properties that enhance its biological activity compared to these analogs.

    Q & A

    Q. Advanced Research Focus

    • Substituent Variation : Systematic replacement of chloro or trifluoromethyl groups with electron-withdrawing/donating moieties (e.g., nitro, methoxy) alters bioactivity .
    • 3D-QSAR Modeling : Use computational tools (e.g., CoMFA) to correlate steric/electrostatic fields with antileukemic activity .
    • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with pyridazine-N) using docking simulations .

    How should researchers address contradictions in reported bioactivity data for this compound?

    Q. Advanced Research Focus

    • Replicate Studies : Ensure consistent experimental conditions (e.g., cell lines, assay protocols) .
    • Meta-Analysis : Compare datasets across analogs (e.g., 6-aryl-4-cycloamino-triazine derivatives) to isolate substituent effects .
    • Mechanistic Profiling : Use knockout models or enzyme kinetics to verify target specificity .

    What computational methods are recommended for predicting physicochemical properties?

    Q. Advanced Research Focus

    • LogP Estimation : Employ fragment-based methods (e.g., Crippen’s approach) to account for chloro and trifluoromethyl groups .
    • Thermodynamic Stability : Density functional theory (DFT) calculations predict degradation pathways under thermal stress .
    • Solubility Prediction : Machine learning models (e.g., AqSolDB) integrate polarity and crystal packing data .

    How can functionalization of the pyridazine core enhance material science applications?

    Q. Advanced Research Focus

    • Coordination Chemistry : Introduce chelating groups (e.g., amine or pyridyl) to synthesize metal-organic frameworks (MOFs) .
    • Polymer Modification : Graft onto polymer backbones via Suzuki coupling for optoelectronic materials .

    What methodologies assess the compound’s stability under varying experimental conditions?

    Q. Basic Research Focus

    • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., stability up to 250°C) .
    • pH-Dependent Stability : Use HPLC to track degradation in acidic/basic buffers .
    • Light Exposure Tests : UV-vis spectroscopy detects photodegradation products .

    How can researchers ensure compliance with regulatory guidelines during preclinical studies?

    Q. Basic Research Focus

    • Safety Profiling : Follow GHS guidelines for hazard classification (e.g., acute toxicity, mutagenicity) .
    • Documentation : Maintain detailed records of synthesis protocols and impurity profiles (e.g., CAS RN 175277-67-5) .

    What mechanistic insights can be gained from studying reaction intermediates?

    Q. Advanced Research Focus

    • Isolation of Intermediates : Use quenching techniques (e.g., flash freezing) to trap unstable species .
    • Kinetic Isotope Effects (KIE) : Probe rate-determining steps in trifluoromethylation reactions .
    • In Situ Spectroscopy : Raman or IR monitors bond formation/cleavage in real time .

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